2,3,6-Tribromo-4-methoxy-5-nitropyridine
CAS No.: 31872-70-5
Cat. No.: VC3260362
Molecular Formula: C6H3Br3N2O3
Molecular Weight: 390.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31872-70-5 |
|---|---|
| Molecular Formula | C6H3Br3N2O3 |
| Molecular Weight | 390.81 g/mol |
| IUPAC Name | 2,3,6-tribromo-4-methoxy-5-nitropyridine |
| Standard InChI | InChI=1S/C6H3Br3N2O3/c1-14-4-2(7)5(8)10-6(9)3(4)11(12)13/h1H3 |
| Standard InChI Key | ZZTYRHRFWFOHQH-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC(=C1Br)Br)Br)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C(=NC(=C1Br)Br)Br)[N+](=O)[O-] |
Introduction
2,3,6-Tribromo-4-methoxy-5-nitropyridine is a complex organic compound that belongs to the pyridine family. It is characterized by its molecular formula and CAS number 31872-70-5. This compound is notable for its multiple functional groups, including bromine, methoxy, and nitro groups attached to a pyridine ring. The presence of these groups confers unique chemical and physical properties, making it a subject of interest in various chemical and pharmaceutical applications.
Synthesis and Reactions
The synthesis of 2,3,6-Tribromo-4-methoxy-5-nitropyridine typically involves multi-step reactions starting from simpler pyridine derivatives. For instance, the introduction of bromine atoms can be achieved through electrophilic aromatic substitution reactions, while the methoxy and nitro groups can be introduced via nucleophilic substitution or nitration reactions, respectively.
Example Synthesis Steps:
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Nitration: Starting with a pyridine derivative, nitration can be performed using nitric acid and sulfuric acid.
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Bromination: Bromine atoms can be introduced using bromine in the presence of a catalyst.
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Methoxylation: Methylation can occur through reaction with methanol in the presence of a base.
These steps are general and may require optimization based on specific starting materials and conditions.
Biological Activity:
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Antimicrobial Activity: Pyridine derivatives with nitro groups have shown promise against various bacterial strains.
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Pharmaceutical Applications: The modification of pyridine rings with different functional groups can lead to compounds with specific therapeutic targets.
Safety and Handling
Given the presence of bromine and nitro groups, 2,3,6-Tribromo-4-methoxy-5-nitropyridine is likely to be hazardous. It is essential to handle this compound with caution, using appropriate personal protective equipment (PPE) and following safety protocols outlined in its SDS.
Safety Precautions:
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Protective Gear: Wear gloves, goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible substances.
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